molecular formula C15H30ClN3O4 B2609059 1,4-di-tert-butyl 6-amino-1,4-diazepane-1,4-dicarboxylate hydrochloride CAS No. 2567498-23-9

1,4-di-tert-butyl 6-amino-1,4-diazepane-1,4-dicarboxylate hydrochloride

Cat. No.: B2609059
CAS No.: 2567498-23-9
M. Wt: 351.87
InChI Key: BQUQQJCRJREPFR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,4-di-tert-butyl 6-amino-1,4-diazepane-1,4-dicarboxylate hydrochloride is a synthetic organic compound with a complex structure It is characterized by the presence of two tert-butyl groups, an amino group, and a diazepane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-di-tert-butyl 6-amino-1,4-diazepane-1,4-dicarboxylate hydrochloride typically involves multiple steps. One common method includes the reaction of tert-butylamine with a suitable diazepane precursor under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for high yield and purity, often involving purification steps such as recrystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

1,4-di-tert-butyl 6-amino-1,4-diazepane-1,4-dicarboxylate hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted diazepane derivatives .

Scientific Research Applications

1,4-di-tert-butyl 6-amino-1,4-diazepane-1,4-dicarboxylate hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,4-di-tert-butyl 6-amino-1,4-diazepane-1,4-dicarboxylate hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,4-di-tert-butyl 6-amino-1,4-diazepane-1,4-dicarboxylate hydrochloride is unique due to its combination of tert-butyl groups, an amino group, and a diazepane ring.

Properties

IUPAC Name

ditert-butyl 6-amino-1,4-diazepane-1,4-dicarboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H29N3O4.ClH/c1-14(2,3)21-12(19)17-7-8-18(10-11(16)9-17)13(20)22-15(4,5)6;/h11H,7-10,16H2,1-6H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQUQQJCRJREPFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC(C1)N)C(=O)OC(C)(C)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H30ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.87 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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